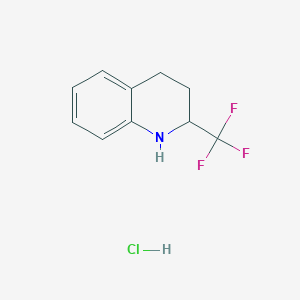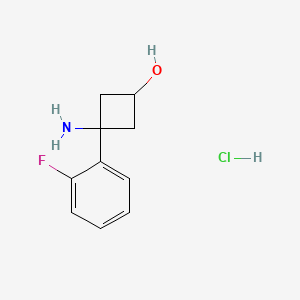
2-(2,5-Dichlorophenyl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C8H8Cl2N2 It is a derivative of acetamidine and features a dichlorophenyl group attached to the acetimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)acetimidamide typically involves the reaction of 2,5-dichlorophenylacetonitrile with ammonia or an amine under acidic conditions. One common method is the Pinner reaction, where the nitrile is first converted to an iminoether in the presence of an alcohol and acid, followed by treatment with ammonia to yield the amidine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use continuous flow reactors and optimized reaction conditions to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-(2,5-Dichlorophenyl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
科学的研究の応用
2-(2,5-Dichlorophenyl)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2,5-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetimidamide
- 2-(3,4-Dichlorophenyl)acetimidamide
- 2-(2,5-Dichlorophenyl)acetic acid
Uniqueness
2-(2,5-Dichlorophenyl)acetimidamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
特性
分子式 |
C8H8Cl2N2 |
|---|---|
分子量 |
203.07 g/mol |
IUPAC名 |
2-(2,5-dichlorophenyl)ethanimidamide |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H3,11,12) |
InChIキー |
SPBYWRHZVHQHMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CC(=N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl6-bromo-3H-spiro[2-benzofuran-1,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13576749.png)

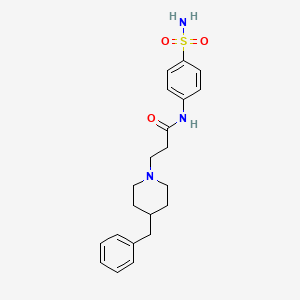

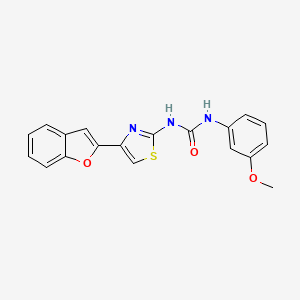


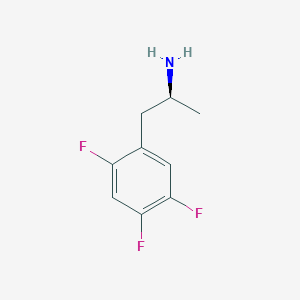
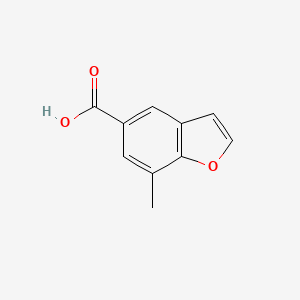
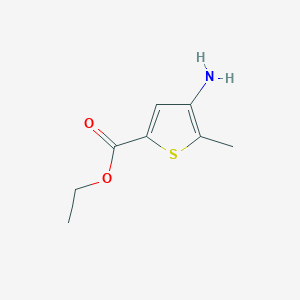
![5-[4-chloro-2-fluoro-5-(2,2,2-trifluoroethanesulfinyl)phenyl]-2-(pyridin-3-yl)-2H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13576822.png)
